Melarsonyl potassium
Overview
Description
Melarsonyl potassium, also known as this compound, is a useful research compound. Its molecular formula is C13H11AsK2N6O4S2 and its molecular weight is 532.5 g/mol. The purity is usually 95%.
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Scientific Research Applications
Onchocerca Volvulus Trials
Melarsonyl potassium has been studied for its effects on Onchocerca volvulus, a parasitic worm, in patients with different strains of the parasite. The research found that certain dosage schedules of this compound could kill or sterilize adult female worms in patients, leading to a gradual decline in microfilariae over two years (Duke, 1970).
Development of New Derivatives
New derivatives of potassium melarsonyl, such as melarsomine chlorhydrate (Cymelarsan) and IMOL 881, have been proposed for treating African trypanosomiasis. These are dithiaarsanes with a melaminyl group, showing differences in solubility and bioavailability due to pharmacomodulations (Loiseau et al., 2004).
Properties in Aqueous Solution
A study on melarsamine hydrochloride (Cymelarsan), a derivative of this compound, revealed its properties in an aqueous solution. The study provides insights into the stability of this compound and its derivatives in various conditions (Berger & Fairlamb, 1994).
High-Performance Liquid Chromatographic Method
A high-performance liquid chromatographic method has been developed for separating and estimating melaminophenyl arsenical drugs, including this compound. This method facilitates the specific and sensitive assay of these antiparasitic agents (Berger & Fairlamb, 1994).
Bovine Model for Drug Screening
The use of cattle infected with Onchocerca gibsoni and O. gutturosa was evaluated as a model for screening drugs against O. volvulus in humans. This compound showed macrofilaricidal effects against O. gutturosa but not O. gibsoni (Coperman, 1979).
Synthesis and Anthelmintic Properties
New organoarsenical drugs have been synthesized and evaluated for anthelmintic properties, comparing their efficacy with potassium melarsonyl. These compounds showed enhanced anthelmintic activity compared to potassium melarsonyl (Loiseau, Lubert, & Wolf, 1999).
Future Directions
Properties
IUPAC Name |
dipotassium;2-[4-[(4,6-diamino-1,3,5-triazin-2-yl)amino]phenyl]-1,3,2-dithiarsolane-4,5-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13AsN6O4S2.2K/c15-11-18-12(16)20-13(19-11)17-6-3-1-5(2-4-6)14-25-7(9(21)22)8(26-14)10(23)24;;/h1-4,7-8H,(H,21,22)(H,23,24)(H5,15,16,17,18,19,20);;/q;2*+1/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHCMFHVCRUCADN-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=NC(=NC(=N2)N)N)[As]3SC(C(S3)C(=O)[O-])C(=O)[O-].[K+].[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11AsK2N6O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
37526-80-0 (Parent) | |
Record name | Melarsonyl potassium [INN:BAN:DCF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013355005 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID70928181 | |
Record name | Dipotassium 2-{4-[(4,6-diimino-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)amino]phenyl}-1,3,2-dithiarsolane-4,5-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70928181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
532.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13355-00-5 | |
Record name | Melarsonyl potassium [INN:BAN:DCF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013355005 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dipotassium 2-{4-[(4,6-diimino-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)amino]phenyl}-1,3,2-dithiarsolane-4,5-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70928181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Melarsonyl potassium | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.081 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MELARSONYL POTASSIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1484SU81EQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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